molecular formula C16H22N6O3 B12163693 tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate

tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate

Cat. No.: B12163693
M. Wt: 346.38 g/mol
InChI Key: UFWKALFVNUHYJX-UHFFFAOYSA-N
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Description

tert-Butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a tetrazole ring. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the nitrosation of 1-methyl-1H-pyrazol-5-amine, followed by reduction, esterification, and amino group protection. The final condensation step involves the reaction of the protected intermediate with tert-butyl carbamate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

tert-Butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)ethyl]carbamate is unique due to its combination of a tert-butyl carbamate group and a tetrazole ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C16H22N6O3

Molecular Weight

346.38 g/mol

IUPAC Name

tert-butyl N-[2-[[2-(5-methyltetrazol-1-yl)benzoyl]amino]ethyl]carbamate

InChI

InChI=1S/C16H22N6O3/c1-11-19-20-21-22(11)13-8-6-5-7-12(13)14(23)17-9-10-18-15(24)25-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,23)(H,18,24)

InChI Key

UFWKALFVNUHYJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCNC(=O)OC(C)(C)C

Origin of Product

United States

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